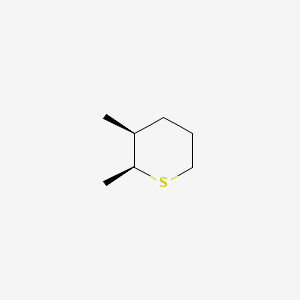

(2S,3S)-2,3-Dimethylthiane

Description

Structure

3D Structure

Properties

CAS No. |

61568-41-0 |

|---|---|

Molecular Formula |

C7H14S |

Molecular Weight |

130.25 g/mol |

IUPAC Name |

(2S,3S)-2,3-dimethylthiane |

InChI |

InChI=1S/C7H14S/c1-6-4-3-5-8-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |

InChI Key |

AYPMDIAVGCTOTF-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@H]1CCCS[C@H]1C |

Canonical SMILES |

CC1CCCSC1C |

Origin of Product |

United States |

Synthetic Methodologies for 2s,3s 2,3 Dimethylthiane and Its Chiral Derivatives

Stereoselective Synthesis Routes to Enantiopure Thianes

The construction of the chiral framework of 2,3-disubstituted thianes necessitates the use of stereoselective synthetic strategies. These methods can be broadly categorized into asymmetric synthesis, which creates chirality from achiral or racemic starting materials, and diastereoselective synthesis, which controls the relative stereochemistry of multiple chiral centers.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure compounds. While direct asymmetric synthesis of (2S,3S)-2,3-dimethylthiane is not extensively documented, several strategies for related chiral tetrahydrothiophenes and other heterocycles offer valuable insights.

One notable approach involves the asymmetric desymmetrization of meso-compounds . For instance, the desymmetrization of oxetanes using a suitable chiral Brønsted acid catalyst can lead to chiral tetrahydrothiophenes with excellent enantioselectivities. nsf.govresearchgate.net This method relies on the intramolecular ring-opening of the oxetane (B1205548) by a sulfur nucleophile, where the chiral catalyst differentiates between the two enantiotopic transition states.

Another promising strategy is the use of bifunctional organocatalysts in cascade reactions. For example, asymmetric organocatalytic sulfa-Michael addition of a sulfur nucleophile to α,β-unsaturated ketones can generate polyfunctionalized tetrahydrothiophenes with high enantiomeric and diastereomeric purity. metu.edu.trnih.gov Chiral quinine-based and other amine-derived catalysts have been shown to be effective in promoting these transformations.

Diastereoselective Synthesis for (2S,3S)-Configuration

Achieving the specific syn or cis relationship between the two methyl groups in this compound requires a high degree of diastereocontrol. Diastereoselective methods often rely on the influence of existing stereocenters in the starting material or the use of reagents that favor the formation of one diastereomer over the other.

A relevant example is the tandem thia-Michael/aldol reaction . The reaction of allenyl esters with mercaptoacetaldehyde (B1617137) can produce 2,3,4-trisubstituted tetrahydrothiophenes. While the reported diastereoselectivity for the 2,3-substituents was moderate, this approach demonstrates the potential for creating vicinal substitution patterns in a single step. Further optimization of catalysts and reaction conditions could enhance the diastereoselectivity for the desired cis isomer.

Furthermore, cyclization reactions proceeding through well-defined transition states can provide excellent diastereocontrol. For instance, oxonium-Prins cyclizations have been employed for the stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofurans. semanticscholar.org A similar strategy involving a sulfur-containing analogue could potentially be adapted to favor the formation of the cis-2,3-dimethylthiane.

Precursor Design and Preparation for Chiral Thianes

The successful synthesis of a target molecule is heavily reliant on the strategic design and preparation of key precursors. For chiral thianes, this involves sourcing chirality from readily available materials or introducing it through catalytic methods.

Utilization of Chiral Pool Starting Materials

The "chiral pool" refers to the collection of inexpensive and enantiomerically pure compounds, such as amino acids, carbohydrates, and terpenes, that are available from natural sources. uvic.ca These molecules can serve as versatile starting materials for the synthesis of complex chiral targets. For the synthesis of this compound, a hypothetical retrosynthetic analysis might lead to a chiral 1,5-dihalo-2,3-dimethylpentane or a related synthon, which could potentially be derived from a chiral pool source like a sugar or a terpene. However, specific and efficient routes from common chiral pool materials to precursors for 2,3-dimethylthiane are not well-established in the literature.

Enantioselective Catalytic Methods in Precursor Formation

Enantioselective catalysis offers a more flexible approach to precursor synthesis, as it is not limited by the availability of naturally occurring chiral compounds. Various catalytic methods can be envisioned for the preparation of chiral precursors for this compound.

For example, asymmetric hydrogenation of a suitably substituted unsaturated precursor could establish one or both of the required stereocenters. Chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are highly effective for the enantioselective reduction of double bonds.

Another powerful technique is asymmetric allylic alkylation (AAA) . A protocol involving a sequence of AAA, cross-metathesis, and conjugate addition has been demonstrated for the synthesis of either stereoisomer of compounds containing a vicinal dialkyl array, highlighting the versatility of this approach in controlling stereochemistry.

Ring Closure and Thioether Formation Strategies with Stereocontrol

The final and critical step in the synthesis of this compound is the formation of the thiane (B73995) ring itself. This cyclization must proceed with retention or controlled inversion of the stereochemistry established in the precursor.

The most common method for forming a thioether is the nucleophilic substitution (SN2) reaction between a thiolate and an alkyl halide or sulfonate. To form the thiane ring, a precursor containing both a thiol (or a protected thiol) and a suitable leaving group at the appropriate positions is required. For instance, the intramolecular cyclization of a chiral 1,5-dihalo-2,3-dimethylpentane with a sulfur source like sodium sulfide (B99878) would be a direct approach. The stereochemical outcome of such a reaction is dependent on the mechanism of the cyclization. A double SN2 reaction would proceed with inversion of configuration at both electrophilic centers.

Alternatively, reductive cyclization methods can be employed. For example, the cyclization of a dicarbonyl compound with a sulfurizing agent like Lawesson's reagent can lead to the formation of the thiane ring. The stereochemistry of the resulting product would depend on the stereochemistry of the starting dicarbonyl precursor and the reaction conditions.

The development of catalytic methods for stereocontrolled cyclization is an active area of research. For instance, copper-catalyzed asymmetric cyclizative aminoboration has been successfully used for the synthesis of chiral 2,3-cis-disubstituted piperidines. researchgate.netnih.govnih.gov The adaptation of such a method for the synthesis of sulfur-containing heterocycles could provide a novel and efficient route to enantiopure thianes with controlled diastereoselectivity.

Below is a summary of potential precursor types and cyclization strategies:

| Precursor Type | Cyclization Strategy | Key Considerations |

| Chiral 1,5-dihalo-2,3-dimethylpentane | Nucleophilic substitution with sulfide | Stereochemical outcome at two centers |

| Chiral 1,5-hydroxy-2,3-dimethylpentane | Conversion to dihalide/ditosylate then cyclization | Retention of stereochemistry during activation |

| Chiral unsaturated thioester | Intramolecular Michael addition | Diastereoselectivity of the cyclization |

| Chiral epoxy-thiol | Intramolecular ring-opening | Regio- and stereoselectivity of epoxide opening |

Purification and Stereoisomer Separation Techniques

The isolation of the specific (2S,3S) stereoisomer of 2,3-dimethylthiane from a mixture of its isomers necessitates advanced separation techniques. Given the identical physical properties of enantiomers and the often similar properties of diastereomers, chromatographic and electrophoretic methods are paramount.

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a cornerstone for the separation of enantiomers. researchgate.netwvu.edumdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide array of chiral compounds. researchgate.netmdpi.comnih.gov For a compound like this compound, the separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase, leading to different retention times for each stereoisomer. wvu.edu The choice of mobile phase, which can range from normal-phase (e.g., heptane/alcohol mixtures) to polar organic and reversed-phase modes, is critical for achieving optimal resolution. mdpi.com

Another powerful technique for chiral separation is non-aqueous capillary electrophoresis. nih.gov This method is advantageous for analytes with low water solubility. Chiral selectors, such as cyclodextrins (e.g., hydroxypropyl- or methyl-β-cyclodextrin), are added to the background electrolyte. nih.gov These selectors form inclusion complexes with the enantiomers of the analyte, and the differential stability of these complexes allows for their separation based on their electrophoretic mobility.

For diastereomeric mixtures, traditional column chromatography on silica (B1680970) gel can sometimes be effective, although HPLC often provides superior resolution. In cases where chromatographic separation is challenging, an indirect approach can be taken. This involves derivatizing the mixture of stereoisomers with a chiral resolving agent to form diastereomeric derivatives, which can then be separated by standard chromatographic techniques due to their different physical properties. diva-portal.org

| Technique | Principle | Typical Chiral Selector/Stationary Phase | Key Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. wvu.edu | Polysaccharide-based (cellulose, amylose). researchgate.netnih.gov | High resolution, applicable to a wide range of compounds. researchgate.net |

| Non-Aqueous Capillary Electrophoresis | Differential formation of diastereomeric complexes with a chiral selector in the running buffer. wvu.edu | Cyclodextrins. nih.gov | Suitable for water-insoluble compounds, high efficiency. nih.gov |

| Indirect Method (Derivatization) | Conversion of enantiomers into diastereomers with distinct physical properties. diva-portal.org | Chiral derivatizing agents (e.g., enantiopure acids or alcohols). | Allows separation using standard achiral chromatography. |

Synthetic Transformations of this compound Derivatives

The this compound scaffold serves as a versatile starting point for the synthesis of more complex chiral molecules. Key transformations involve modifications at the sulfur atom and functionalization of the carbon framework of the thiane ring.

Oxidation Reactions to Sulfoxides and Sulfones

The oxidation of the sulfur atom in the thiane ring is a fundamental transformation that introduces a new stereocenter at the sulfur atom, leading to the formation of sulfoxides and, upon further oxidation, sulfones. mdpi.com The stereochemical outcome of this oxidation is of significant interest in asymmetric synthesis. acs.org

The oxidation of sulfides to sulfoxides is a well-established process, with a variety of reagents available to effect this transformation. wiley-vch.de Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst. mdpi.com For instance, the oxidation of various sulfides to sulfoxides can be achieved with 30% hydrogen peroxide in the presence of catalysts like tantalum carbide or recyclable silica-based tungstate (B81510) catalysts. organic-chemistry.org

Achieving high stereoselectivity in the oxidation of chiral sulfides like this compound is a key objective. The use of chiral catalysts can lead to the preferential formation of one diastereomeric sulfoxide (B87167). Chiral vanadium and iron complexes, for example, have been shown to catalyze the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to favor the desired diastereomer.

Further oxidation of the resulting sulfoxide yields the corresponding sulfone. This transformation removes the stereocenter at the sulfur atom. Reagents like hydrogen peroxide, often in the presence of a suitable catalyst such as niobium carbide, can efficiently drive the reaction to the sulfone stage. organic-chemistry.org The selective oxidation to either the sulfoxide or the sulfone can often be controlled by the stoichiometry of the oxidizing agent. organic-chemistry.org

| Oxidizing System | Product | Key Features |

| Hydrogen Peroxide / Tantalum Carbide | Sulfoxide | High yield. organic-chemistry.org |

| Hydrogen Peroxide / Niobium Carbide | Sulfone | Efficient oxidation to the sulfone. organic-chemistry.org |

| Chiral Vanadium-Salan Complex / Hydrogen Peroxide | Chiral Sulfoxide | Catalytic asymmetric oxidation with high enantioselectivity. organic-chemistry.org |

| Chiral Fe(salan) Complex / Hydrogen Peroxide | Chiral Sulfoxide | Effective in aqueous media. organic-chemistry.org |

Functionalization at the Thiane Ring

Beyond oxidation at the sulfur atom, the carbon framework of the this compound ring can be functionalized to introduce new substituents and build molecular complexity. A common strategy for the functionalization of cyclic sulfides is through the deprotonation of a carbon atom adjacent (in the alpha position) to the sulfur atom.

The protons on the alpha-carbons of a thiane ring are acidic due to the electron-withdrawing nature of the sulfur atom. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can selectively remove a proton to generate a carbanion. This nucleophilic species can then react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond.

In the case of this compound, the stereochemistry of the existing methyl groups will influence the stereochemical outcome of the deprotonation and subsequent alkylation steps. The approach of the base and the electrophile will be directed by the steric environment of the thiane ring, potentially leading to high diastereoselectivity in the formation of the functionalized product. This methodology provides a powerful tool for the elaboration of the chiral thiane scaffold into more complex and valuable chiral building blocks.

Stereochemical Investigations and Conformational Analysis of 2s,3s 2,3 Dimethylthiane

Chirality and Stereoisomerism in Thiane (B73995) Systems

The introduction of substituents onto the thiane ring can give rise to stereoisomerism, a phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

Designation and Absolute Configuration of (2S,3S)-Stereoisomer

(2S,3S)-2,3-Dimethylthiane is a chiral molecule, meaning it is non-superimposable on its mirror image. The designation (2S,3S) refers to the absolute configuration at the two stereogenic centers, carbon atoms 2 and 3, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For the carbon at position 2 (C2), the substituents are ranked in order of decreasing atomic number of the atom directly attached: the sulfur atom receives the highest priority, followed by the carbon at position 3 (C3), the methyl group, and finally the hydrogen atom. Similarly, at C3, the priority order is C2, the methyl group, the adjacent methylene (B1212753) group (C4), and the hydrogen atom. The "S" designation at both centers indicates that when viewing the molecule with the lowest priority group pointing away, the sequence of the remaining groups in descending priority is in a counter-clockwise direction.

Distinction from Other Diastereomers (e.g., cis-2,3-dimethylthiane, trans-2,4-dimethylthiane)

This compound is one of several possible stereoisomers of dimethylthiane. It is crucial to distinguish it from its diastereomers, which are stereoisomers that are not mirror images of each other.

The relationship between the methyl groups in 2,3-dimethylthiane can be described as either cis or trans. In the cis isomer, the methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The (2S,3S) configuration corresponds to the trans diastereomer. In one of its chair conformations, this would result in one methyl group being in an axial position and the other in an equatorial position.

This is distinct from cis-2,3-dimethylthiane, which would have the (2R,3S) or (2S,3R) configuration and would exist in chair conformations with one axial and one equatorial methyl group that can interconvert.

Furthermore, it is important to differentiate this compound from constitutional isomers such as trans-2,4-dimethylthiane. While both are disubstituted thianes, the location of the methyl groups on the ring is different, leading to distinct chemical and physical properties.

Conformational Preferences and Ring Dynamics of Thianes

The six-membered thiane ring is not planar and, similar to cyclohexane (B81311), adopts a puckered conformation to relieve ring strain. The presence of the sulfur atom, however, introduces differences in bond lengths and angles compared to cyclohexane, which in turn influences its conformational behavior.

Chair Conformations and Inversion Barriers

The most stable conformation of the thiane ring is the chair conformation. In this arrangement, the substituents on the carbon atoms can occupy either axial positions (perpendicular to the general plane of the ring) or equatorial positions (in the approximate plane of the ring). The thiane ring can undergo a process of ring inversion, or "ring flip," where one chair conformation converts to another. During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for ring inversion in thiane is a key parameter in understanding its dynamic behavior.

Impact of Methyl Substituents on Conformation

The presence of methyl groups on the thiane ring significantly influences the conformational equilibrium. In the case of this compound, which is the trans isomer, the two primary chair conformations would be one with an axial methyl group at C2 and an equatorial methyl group at C3 (axial-equatorial), and the other with an equatorial methyl group at C2 and an axial methyl group at C3 (equatorial-axial).

The relative stability of these conformers is determined by steric interactions. Axial substituents generally experience greater steric hindrance due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms (or other substituents) on the same side of the ring at the third carbon atoms away. Therefore, the chair conformation that places the maximum number of bulky substituents in the more spacious equatorial positions is generally favored.

Conformational Free Energies of Methyl Groups in Thiane Systems

The preference for a substituent to occupy the equatorial position over the axial position can be quantified by its conformational free energy, also known as the A-value. The A-value represents the difference in Gibbs free energy between the equatorial and axial conformers. A larger A-value indicates a stronger preference for the equatorial position.

While extensive data exists for cyclohexane derivatives, the A-values for substituents on a thiane ring are also a subject of study. The longer carbon-sulfur bonds and slightly different bond angles in the thiane ring compared to cyclohexane can lead to different magnitudes of steric interactions and thus different A-values. The A-value for a methyl group on a thiane ring is a critical parameter for predicting the equilibrium distribution of the different chair conformations of this compound.

| Substituent | Ring System | Conformational Free Energy (A-value) (kcal/mol) |

| Methyl | Cyclohexane | ~1.7 |

| Methyl | Thiane | Value not definitively established in publicly available literature |

Inability to Generate Article on "this compound" Due to Lack of Specific Research Data

A thorough and comprehensive search of scientific literature and databases has revealed a significant lack of specific research data for the chemical compound this compound. As a result, it is not possible to generate a detailed and scientifically accurate article focusing on the stereochemical investigations and conformational analysis of this particular molecule according to the provided outline.

The user's request specified a structured article covering the spectroscopic characterization of this compound's stereochemistry, including detailed findings from:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

X-ray Crystallography of its derivatives

Despite extensive searches, no published studies containing specific experimental or computational data for this compound in these areas could be located. The generation of "thorough, informative, and scientifically accurate content," complete with "detailed research findings" and "data tables," is contingent upon the existence of such primary research.

Without any available data on its NMR spectra, chiroptical properties (VCD/ECD), or the crystal structure of any of its derivatives, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Therefore, until research specifically detailing the stereochemical and conformational analysis of this compound is published and made publicly available, the creation of the requested article is not feasible.

Reaction Mechanisms and Stereoselectivity Influenced by 2s,3s 2,3 Dimethylthiane

Nucleophilic Substitution Reactions at Sulfur or Adjacent Carbons

Nucleophilic substitution reactions involving (2S,3S)-2,3-dimethylthiane can occur either directly at the sulfur atom or at the adjacent carbon atoms (C2). The pathways of these reactions and their stereochemical outcomes are highly dependent on the reaction conditions and the conformation of the thiane (B73995) ring.

S(_N)2 Reactions: In a typical S(_N)2 reaction at the C2 position, a nucleophile attacks the carbon atom from the side opposite to the leaving group. This backside attack leads to an inversion of the stereochemical configuration at the reaction center. For an S(_N)2 reaction to occur efficiently, the pathway for the incoming nucleophile must be sterically accessible. In the case of this compound, the conformational preference of the methyl groups will significantly impact the rate of such a reaction. Generally, S(_N)2 reactions proceed with a complete inversion of stereochemistry. libretexts.orglibretexts.org

S(_N)1 Reactions: An S(_N)1 reaction proceeds through a carbocation intermediate, which is typically planar. The nucleophile can then attack this intermediate from either face, leading to a mixture of products with retention and inversion of configuration. libretexts.org While this often results in racemization, in cyclic systems like this compound, the ring structure can influence the accessibility of the two faces of the carbocation, potentially leading to a slight preference for one stereoisomer over the other.

| Reaction Pathway | Key Feature | Stereochemical Outcome at C2 | Governing Factor |

| S(_N)2 | Concerted mechanism | Inversion of configuration | Steric hindrance to backside attack |

| S(_N)1 | Carbocation intermediate | Racemization (often with slight preference) | Stability of the carbocation and facial accessibility |

The thiane ring exists in a chair conformation, similar to cyclohexane (B81311). The substituents can occupy either axial or equatorial positions. In this compound, the thermodynamically most stable conformation will have the methyl groups in equatorial positions to minimize steric interactions.

The reactivity in nucleophilic substitution is profoundly affected by the conformation of the ring. For an S(_N)2 reaction to occur at C2, the leaving group must ideally be in an axial position to allow for an unhindered approach of the nucleophile along the axis of the C-leaving group bond. If the leaving group is in an equatorial position, the ring itself can block the trajectory for backside attack, thus slowing down the reaction rate. The principles of conformational analysis are critical in predicting the reactivity of cyclic systems.

| Substituent Position | Relative Stability | Influence on S(_N)2 Reactivity |

| Equatorial | More stable | Generally slower due to steric hindrance of the ring |

| Axial | Less stable | Generally faster due to better accessibility for backside attack |

Electrophilic Reactions on the Thiane Ring System

The sulfur atom in the thiane ring is nucleophilic and can react with electrophiles. Electrophilic attack on the sulfur atom leads to the formation of a sulfonium (B1226848) ion. The stereochemical outcome of such a reaction is influenced by the direction of approach of the electrophile, which is again dictated by the steric environment created by the methyl groups on the ring.

In some cases, electrophilic reagents can induce ring-opening of cyclic sulfides. This typically involves the formation of a transient sulfonium ion, which is then attacked by a nucleophile. The regioselectivity and stereoselectivity of the ring-opening would be influenced by the substitution pattern on the thiane ring.

Oxidation Mechanisms of Sulfur to Sulfoxides and Sulfones

The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidation reactions can be highly diastereoselective due to the chiral environment of the sulfur atom.

Oxidation of the sulfide (B99878) to a sulfoxide creates a new stereocenter at the sulfur atom. The direction of the oxidant's approach is influenced by the steric and electronic properties of the substituents on the thiane ring. The lone pairs on the sulfur atom are diastereotopic, and different oxidants may selectively attack one of these lone pairs.

Research on the oxidation of substituted thianes has shown that the stereochemical outcome is dependent on the nature of the oxidant and the reaction conditions. For example, oxidation with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to a mixture of diastereomeric sulfoxides, with the ratio depending on the steric hindrance posed by the ring substituents. The axial and equatorial lone pairs on the sulfur atom have different reactivities, which contributes to the diastereoselectivity of the oxidation.

| Oxidizing Agent | General Stereochemical Preference | Influencing Factors |

| m-CPBA | Often prefers the less sterically hindered lone pair | Steric bulk of ring substituents |

| Hydrogen Peroxide | Can show variable selectivity | Solvent, catalyst, and temperature |

Reactions at Chiral Centers within the Thiane Structure

Reactions occurring at the chiral centers (C2 and C3) of a molecule such as this compound can theoretically proceed through several stereochemical pathways. The outcome of such reactions is highly dependent on the reaction mechanism, the nature of the reagents, and the reaction conditions.

Inversion of Configuration

Inversion of configuration, famously observed in S_N2 reactions, involves the stereochemical arrangement at a chiral center being inverted, much like an umbrella turning inside out in the wind. This backside attack by a nucleophile is a common pathway for substitution reactions at a stereocenter. For this compound, a hypothetical S_N2 reaction at either the C2 or C3 position would be expected to lead to an inversion of configuration at that center. However, no specific experimental data for such a reaction on this compound has been identified.

Racemization Processes

Racemization is the process by which a single enantiomer is converted into an equal mixture of both enantiomers, resulting in a loss of optical activity. This typically occurs when a reaction proceeds through an intermediate that is achiral, such as a carbocation formed in an S_N1 reaction. If a reaction at one of the chiral centers of this compound were to proceed through a planar carbocation intermediate, it would be expected to lead to a mixture of diastereomers, as the nucleophile could attack from either face of the plane. If both chiral centers were to undergo such a process, a complex mixture of stereoisomers could be formed. Again, the absence of specific studies on this compound prevents a detailed, evidence-based discussion of its racemization behavior.

Computational Chemistry and Theoretical Studies of 2s,3s 2,3 Dimethylthiane

Molecular Mechanics Calculations for Conformational Analysis

Molecular mechanics (MM) provides a computationally efficient method to explore the potential energy surface of a molecule and identify its stable conformations. For cyclic systems like (2S,3S)-2,3-dimethylthiane, MM calculations are particularly useful for determining the preferred chair, boat, and twist-boat conformations, as well as the orientation of the methyl substituents.

The thiane (B73995) ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. The introduction of two methyl groups at the C2 and C3 positions, with a specific (2S,3S) stereochemistry, leads to several possible chair conformations depending on whether the methyl groups are in axial or equatorial positions.

Molecular mechanics force fields, such as MM2, MM3, or AMBER, are used to calculate the steric energy of these different conformations. The total steric energy is a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. By comparing the steric energies of all possible conformers, the most stable arrangement can be identified.

For this compound, the chair conformation with both methyl groups in equatorial positions is expected to be the most stable due to the avoidance of 1,3-diaxial interactions, which are significant destabilizing interactions between an axial substituent and the axial hydrogens on the same side of the ring.

Table 1: Illustrative Molecular Mechanics Conformational Energy Data for this compound

| Conformer | C2-Methyl Position | C3-Methyl Position | Relative Steric Energy (kcal/mol) | Population (%) at 298 K |

| A | Equatorial | Equatorial | 0.00 | 98.9 |

| B | Axial | Equatorial | 2.50 | 1.0 |

| C | Equatorial | Axial | 2.70 | 0.1 |

| D | Axial | Axial | 5.50 | <0.01 |

Note: The data in this table is illustrative and represents expected trends for substituted thianes based on general principles of conformational analysis. Actual values would be obtained from specific molecular mechanics calculations.

Density Functional Theory (DFT) and Ab Initio Methods

For a more accurate description of the electronic structure and stability of this compound, Density Functional Theory (DFT) and ab initio methods are employed. These quantum mechanical approaches provide a more rigorous treatment of the molecule's electronic distribution and energetics.

DFT calculations, using functionals like B3LYP or M06-2X combined with a suitable basis set (e.g., 6-31G(d) or larger), can be used to optimize the geometry of the different conformers of this compound and calculate their electronic energies. These calculations typically confirm the conformational preferences predicted by molecular mechanics but provide more reliable energy differences.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer even higher levels of accuracy, albeit at a greater computational cost. These methods are crucial for benchmarking the results from DFT and for cases where electron correlation effects are particularly important.

The analysis of the electronic structure includes the examination of molecular orbitals, charge distribution, and dipole moment. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity.

A significant advantage of DFT and ab initio methods is their ability to predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model. For this compound, these methods can be used to calculate:

Vibrational Frequencies: The calculation of the Hessian matrix (the second derivative of the energy with respect to the nuclear coordinates) yields the vibrational frequencies. These can be compared with experimental Infrared (IR) and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

NMR Chemical Shifts: The magnetic shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts. This is a powerful tool for confirming the stereochemistry and conformational preferences of the molecule in solution.

Optical Rotation: As a chiral molecule, this compound is optically active. The specific rotation can be calculated using time-dependent DFT (TD-DFT) or other advanced methods, providing a direct link between the calculated absolute configuration and the experimentally observed optical activity.

Table 2: Illustrative Predicted Spectroscopic Data for the Most Stable Conformer of this compound

| Spectroscopic Parameter | Calculated Value (B3LYP/6-311+G(d,p)) |

| C2-H ¹H NMR Chemical Shift (ppm) | 2.85 |

| C3-H ¹H NMR Chemical Shift (ppm) | 2.15 |

| C2-CH₃ ¹H NMR Chemical Shift (ppm) | 1.25 |

| C3-CH₃ ¹H NMR Chemical Shift (ppm) | 1.05 |

| C2 ¹³C NMR Chemical Shift (ppm) | 45.2 |

| C3 ¹³C NMR Chemical Shift (ppm) | 38.7 |

| Specific Rotation [α]D (degrees) | +55.4 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be the result of specific quantum chemical calculations.

Transition State Modeling for Reaction Pathways

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, including the identification of transition states. For this compound, this could involve modeling reactions such as oxidation at the sulfur atom, ring-opening reactions, or reactions involving the methyl substituents.

Transition state structures are first-order saddle points on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis. Locating these structures is computationally more demanding than optimizing equilibrium geometries. Methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms are used for this purpose.

Once a transition state is located, its energy can be calculated to determine the activation energy of the reaction. This information is crucial for understanding the reaction kinetics and mechanism. For example, modeling the oxidation of the sulfur atom to a sulfoxide (B87167) would involve locating the transition state for the approach of an oxidizing agent and the formation of the S-O bond.

Molecular Dynamics Simulations for Conformational Landscapes

While static calculations provide information about energy minima and transition states, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, MD simulations can be used to explore its conformational landscape in a more comprehensive manner than static methods alone. By simulating the molecule's motion at a given temperature, it is possible to observe conformational transitions, such as chair-flipping or methyl group rotations, and to calculate the free energy differences between different conformational states.

MD simulations are particularly useful for studying the behavior of the molecule in a solvent, as the explicit inclusion of solvent molecules can have a significant impact on conformational preferences and dynamics.

Quantum Chemical Studies on Chiral Induction and Stereoselectivity

As a chiral molecule, this compound can potentially be used as a chiral ligand or auxiliary in asymmetric synthesis. Quantum chemical methods are essential for understanding the origins of chiral induction and stereoselectivity in such applications.

By modeling the interaction of this compound with a prochiral substrate and a reagent, it is possible to calculate the energies of the diastereomeric transition states leading to the different stereoisomeric products. The difference in the activation energies of these transition states determines the enantiomeric or diastereomeric excess of the reaction.

These calculations can provide detailed insights into the non-covalent interactions, such as steric hindrance and electrostatic interactions, that govern the stereochemical outcome of the reaction. This understanding is crucial for the rational design of new chiral catalysts and auxiliaries. For instance, if this compound were to act as a ligand for a metal catalyst, DFT could be used to model the structure of the catalyst-ligand-substrate complex and to rationalize the observed stereoselectivity.

Applications of 2s,3s 2,3 Dimethylthiane in Advanced Chemical Synthesis and Catalysis

(2S,3S)-2,3-Dimethylthiane as a Potential Chiral Building Block in Asymmetric Synthesis

Chiral molecules are of paramount importance in modern chemistry, particularly in the synthesis of pharmaceuticals and other bioactive compounds. A chiral building block is a pre-existing, enantiomerically pure molecule that can be incorporated into a larger structure, thereby transferring its stereochemical information.

Theoretical Role as a Precursor for Enantiomerically Pure Compounds

The (2S,3S) configuration of 2,3-dimethylthiane presents a defined stereochemical arrangement. In theory, this molecule could serve as a starting material for the synthesis of more complex enantiomerically pure compounds. The thiane (B73995) ring, a six-membered heterocycle containing a sulfur atom, offers potential for various chemical transformations. For instance, oxidation of the sulfur to a sulfoxide (B87167) or sulfone could introduce new functional handles and alter the electronic properties of the ring. Subsequent ring-opening reactions or functionalization at the carbon atoms could lead to a variety of chiral acyclic or heterocyclic products.

However, without experimental data, the efficiency and stereochemical outcome of such transformations remain hypothetical.

Speculative Role in Natural Product Synthesis (e.g., related to lasiol synthesis)

The synthesis of complex natural products often relies on the use of specific chiral building blocks. Lasiol is a natural product that contains a substituted tetrahydrofuran (B95107) ring. While there is no documented use of this compound in the synthesis of lasiol or related natural products, one could envision a theoretical pathway where the thiane ring is a precursor to a key intermediate. This would likely involve a series of transformations, including stereospecific functionalization and a ring-closing or ring-rearrangement step to form the target carbocyclic or heterocyclic core of the natural product. The precise stereochemistry of the dimethyl groups in this compound would, in principle, direct the formation of specific stereoisomers in the final product.

Postulated Incorporation into Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The performance of these catalysts is heavily dependent on the structure of the chiral ligand.

Conceptual Design and Synthesis of Thiane-Based Chiral Ligands

The this compound framework could theoretically be elaborated into a chiral ligand. The introduction of coordinating groups, such as phosphines, amines, or oxazolines, onto the thiane backbone would be necessary to enable coordination to a metal center. The stereocenters at the 2 and 3 positions would create a chiral environment around the metal, which could influence the stereochemical outcome of a catalyzed reaction.

The synthesis of such ligands would likely involve the stereoselective functionalization of the thiane ring. The rigidity of the six-membered ring could provide a well-defined and predictable coordination geometry, which is a desirable feature in a chiral ligand.

Hypothetical Application in Metal-Catalyzed Asymmetric Reactions

Once synthesized, these hypothetical thiane-based chiral ligands could be employed in a variety of metal-catalyzed asymmetric reactions. These could include hydrogenations, C-C bond-forming reactions, and allylic alkylations. The success of such a ligand would depend on its ability to effectively transfer its chiral information to the substrate during the catalytic cycle. The electronic and steric properties of the ligand, influenced by the dimethyl groups and the nature of the coordinating atoms, would be critical factors.

| Potential Reaction | Metal Catalyst | Hypothetical Role of this compound Ligand |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Control of the facial selectivity of hydrogen addition to a prochiral olefin. |

| Asymmetric C-C Coupling | Palladium, Nickel, Copper | Induction of enantioselectivity in the formation of a new carbon-carbon bond. |

| Asymmetric Allylic Alkylation | Palladium | Control of the regioselectivity and enantioselectivity of nucleophilic attack on an allylic substrate. |

Theoretical Role in Organocatalysis

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. The principles of stereochemical control are similar to those in metal catalysis, relying on the creation of a chiral environment around the reacting substrates.

For a thiane derivative to function as an organocatalyst, it would typically need to possess a functional group capable of activating a substrate, such as a primary or secondary amine, a thiourea, or a Brønsted or Lewis acidic/basic site. If this compound were to be functionalized with such a group, the inherent chirality of the thiane backbone could potentially influence the stereochemical outcome of the catalyzed reaction. For instance, a (2S,3S)-2,3-dimethylthian-4-amine could theoretically act as a chiral base or form a chiral enamine intermediate.

Lack of Publicly Available Research on this compound as a Chiral Auxiliary

Despite a thorough search of available scientific literature and chemical databases, there is currently no specific, publicly accessible research detailing the application of This compound as a chiral auxiliary in advanced chemical synthesis and catalysis.

Chiral auxiliaries are essential tools in modern organic chemistry, enabling the stereocontrolled synthesis of complex molecules by temporarily introducing a chiral element to a substrate. This directs the formation of a desired stereoisomer in subsequent chemical transformations. While numerous compounds have been successfully employed as chiral auxiliaries, including oxazolidinones, camphor (B46023) derivatives, and various amino alcohols, the potential of this compound in this capacity has not been documented in the reviewed literature.

One related compound, Ethyl (2S,3S,4R)-3,4-dimethylthiane-1,1-dioxide-2-carboxylate, has been mentioned in the context of C-H insertion reactions. However, this research does not explore its use as a removable and recoverable chiral directing group, which is the defining characteristic of a chiral auxiliary.

The absence of research in this specific area means that no data on its performance, such as diastereoselectivity, reaction yields, or methods for attachment and removal from a substrate, can be provided. Consequently, a detailed analysis of its potential as a chiral auxiliary, including data tables and research findings as requested, cannot be generated at this time.

Further research and publication in peer-reviewed scientific journals would be necessary to establish the viability and potential applications of this compound in the field of asymmetric synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel Enantioselective Synthetic Routes

The development of efficient and highly stereoselective methods for the synthesis of substituted thianes, including (2S,3S)-2,3-dimethylthiane, remains a significant challenge. Future research could focus on organocatalytic and transition-metal-catalyzed approaches that have proven successful for other heterocyclic systems.

Key Research Objectives:

Asymmetric Michael Addition Reactions: Exploring the conjugate addition of sulfur nucleophiles to chiral α,β-unsaturated precursors could provide a direct route to the 2,3-disubstituted thiane (B73995) core. The development of novel chiral catalysts will be crucial for controlling the diastereoselectivity and enantioselectivity of this transformation.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Intramolecular AAA reactions have been successfully employed for the enantioselective synthesis of 2,3-disubstituted indanones. A similar strategy could be envisioned for the synthesis of 2,3-dimethylthiane, starting from a suitably functionalized acyclic precursor containing a sulfur nucleophile and an allylic leaving group.

Organocatalytic Cycloadditions: The use of chiral organocatalysts to promote formal [4+2] or [3+3] cycloadditions involving sulfur-containing synthons could offer a novel and efficient pathway to the thiane ring system with high stereocontrol.

Table 1: Potential Enantioselective Synthetic Strategies for this compound

| Synthetic Strategy | Precursors | Catalyst Type | Potential Advantages |

| Asymmetric Michael Addition | Chiral α,β-unsaturated carbonyl or nitro compound and a sulfur nucleophile | Chiral organocatalyst (e.g., cinchona alkaloid derivative) | High atom economy, operational simplicity. |

| Intramolecular AAA | Acyclic precursor with a sulfur nucleophile and an allylic moiety | Chiral palladium-phosphine complex | High diastereo- and enantioselectivity. |

| Organocatalytic Cycloaddition | Sulfur-containing dienophile/dipole and a suitable reaction partner | Chiral amine or phosphoric acid | Access to diverse substitution patterns. |

Exploration of Derivatization for Enhanced Stereocontrol

The functionalization of the this compound scaffold can lead to the creation of novel chiral auxiliaries, ligands, and building blocks. Future work should investigate selective derivatization at various positions of the thiane ring.

Key Research Objectives:

C-H Functionalization: Developing methods for the stereoselective functionalization of the C-H bonds of the thiane ring would provide a powerful tool for introducing new functional groups. This could involve directed metalation or the use of transition-metal catalysts.

Sulfur Oxidation: The controlled oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would introduce an additional stereocenter and significantly alter the electronic and steric properties of the molecule. The diastereoselectivity of this oxidation will be a key aspect to investigate.

Use of Chiral Derivatizing Agents: Chiral derivatizing agents, such as 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate, can be used to convert enantiomeric thiols into diastereomers for analysis. This principle can be extended to functionalized derivatives of this compound to either separate diastereomers or to introduce new functionalities in a stereocontrolled manner.

Advanced Computational Studies for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the conformational preferences, reactivity, and catalytic potential of this compound.

Key Research Objectives:

Conformational Analysis: Detailed DFT calculations can be employed to determine the most stable chair and twist-boat conformations of this compound and its derivatives. This information is crucial for understanding its stereochemical behavior and for designing stereoselective reactions.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of potential synthetic routes and catalytic cycles involving this compound. This can aid in the optimization of reaction conditions and the design of more efficient catalysts.

Predictive Modeling of Catalytic Activity: By modeling the interaction of this compound-based ligands with metal centers and substrates, it may be possible to predict their efficacy and enantioselectivity in asymmetric catalysis.

Table 2: Proposed Computational Studies for this compound

| Study Type | Computational Method | Information Gained |

| Conformational Analysis | DFT (e.g., B3LYP, M06-2X) | Relative energies of conformers, dihedral angles, steric and electronic effects. |

| Reaction Modeling | IRC calculations, transition state theory | Activation energies, reaction pathways, prediction of stereochemical outcomes. |

| Ligand-Metal Interaction | Molecular mechanics, DFT | Binding energies, coordination geometries, prediction of catalytic performance. |

Investigation of New Catalytic Applications

The chiral nature of this compound makes it an attractive candidate for development as a novel ligand in asymmetric catalysis. The sulfur atom can coordinate to transition metals, and the chiral backbone can induce enantioselectivity in a variety of transformations.

Key Research Objectives:

Synthesis of Chiral Thioether Ligands: this compound can serve as a core scaffold for the synthesis of a new class of chiral thioether-based ligands. The introduction of additional coordinating groups, such as phosphines or amines, could lead to bidentate or tridentate ligands with unique catalytic properties.

Application in Asymmetric Catalysis: These novel ligands could be screened in a range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and cycloadditions, to assess their catalytic activity and enantioselectivity.

Organocatalysis: The thiane sulfur atom itself could potentially act as a Lewis basic site in organocatalytic transformations, with the chiral scaffold directing the stereochemical outcome.

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step. Future research could explore the use of this compound or its precursors in novel MCRs.

Key Research Objectives:

Thiane Synthesis via MCRs: Designing new MCRs that directly lead to the formation of the 2,3-disubstituted thiane ring system would be a highly efficient synthetic approach. This could involve the reaction of a sulfur-containing component, an aldehyde, and an amine or other nucleophiles.

This compound as a Chiral Component in MCRs: Utilizing functionalized derivatives of this compound as one of the components in an MCR could allow for the diastereoselective synthesis of complex chiral molecules.

Tandem MCR-Cyclization Reactions: The development of reaction cascades where an MCR is followed by an intramolecular cyclization involving a thiane moiety could provide rapid access to novel polycyclic sulfur-containing heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.